
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and a carbon atom . It’s often used in laboratory settings .
Molecular Structure Analysis
The molecular formula of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is C9H10BF3O3 . The structure includes a phenyl ring (a six-carbon ring) with an ethoxy group (C2H5O-) and a trifluoromethyl group (CF3) attached .Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a crystalline powder . It has a molecular weight of 233.98 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid and related compounds are utilized in various catalytic processes. For instance, phenylboronic acids are reported as efficient catalysts for dehydrative amidation between carboxylic acids and amines, as demonstrated by Wang, Lu, and Ishihara (2018). This process is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a vital role in accelerating amidation (Wang, Lu, & Ishihara, 2018).
Structural and Antimicrobial Studies
Phenylboronic acids, including trifluoromethyl variants, have been extensively studied for their structural and antimicrobial properties. Adamczyk-Woźniak et al. (2021) analyzed (trifluoromethoxy)phenylboronic acids, focusing on their physicochemical, structural, antimicrobial, and spectroscopic characteristics. The introduction of the -OCF3 group significantly influences the acidity of these compounds, with variations depending on the position of the substituent (Adamczyk-Woźniak et al., 2021).
Synthesis of Heterocyclic Compounds
Trifluoromethyl-substituted phenylboronic acids are key precursors in the synthesis of various heterocyclic compounds. Arbačiauskienė et al. (2011) utilized ethyl triflyloxy pyrazole carboxylates, closely related to trifluoromethyl phenylboronic acids, in the synthesis of condensed pyrazoles, demonstrating the importance of these compounds in creating diverse chemical structures (Arbačiauskienė et al., 2011).
Supramolecular Assemblies
Phenylboronic acids, including trifluoromethyl derivatives, are used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of supramolecular assemblies due to hydrogen bonding between hetero N-atoms and –B(OH)2 in phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).
Applications in Nanotechnology
In the field of nanotechnology, phenylboronic acids are employed for their unique properties. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition, highlighting the potential of these compounds in creating responsive nanomaterials (Mu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRXKHRSOTBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660238 | |
| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
871332-96-6 | |
| Record name | B-[3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



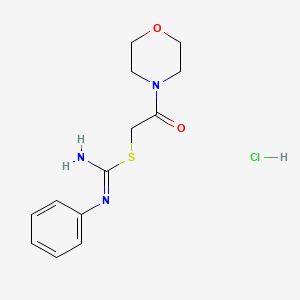


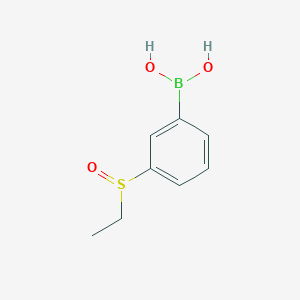
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
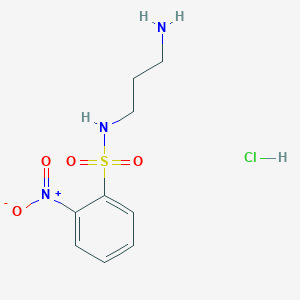
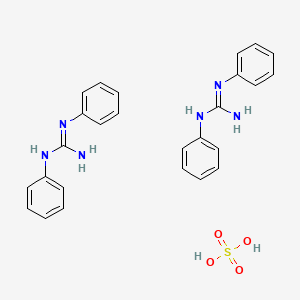

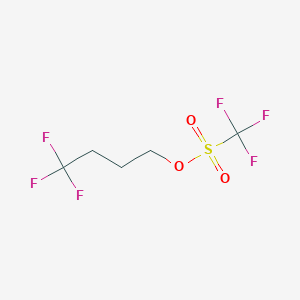



![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
